An In-depth Technical Guide to 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene
Abstract: This technical guide provides a comprehensive overview of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene, a key building block in modern organic synthesis and pharmaceutical development. The document delves into its physicochemical properties, synthesis, chemical reactivity, and significant applications, with a particular focus on its role in drug discovery. By elucidating the interplay of its distinct functional groups—a bromine atom, a methylsulfonyl group, and a trifluoromethyl group—this guide offers researchers, scientists, and drug development professionals the foundational knowledge and practical insights required to effectively utilize this versatile compound. Detailed reaction mechanisms, protocols, and spectroscopic characterization are discussed to ensure a thorough understanding of its scientific and practical utility.
Introduction: A Trifunctional Building Block
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene is a specialized organic compound featuring a benzene ring substituted with three critical functional groups.[1] Its structure is defined by a bromine atom at position 1, a methylsulfonyl (–SO₂CH₃) group at position 3, and a trifluoromethyl (–CF₃) group at position 5.[1] This unique arrangement of electron-withdrawing groups imparts significant and distinct properties to the molecule, making it an invaluable intermediate for creating complex molecular architectures.[1]
The strategic placement of these groups offers multiple avenues for chemical modification:
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The bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitutions. Its presence is a cornerstone for building biaryl systems and introducing diverse functionalities.
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The trifluoromethyl group is a bioisostere for various groups and is prized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve a drug candidate's binding affinity to biological targets.[1][2][3]
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The methylsulfonyl group , a strong electron-withdrawing moiety, influences the electronic properties of the aromatic ring, impacting its reactivity and the acidity of adjacent protons.
This guide will explore the synthesis, reactivity, and application of this compound, providing a robust framework for its use in research and development.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is essential for its effective application in experimental design. The key identifiers and properties of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene are summarized below.
| Property | Value | Source |
| CAS Number | 1215205-96-1 | [1][4] |
| IUPAC Name | 1-bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene | [1] |
| Molecular Formula | C₈H₆BrF₃O₂S | [1][4] |
| Molecular Weight | 303.093 g/mol | [1] |
| SMILES | CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | [1] |
| InChI Key | XYPYTUQQTPNHKI-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥98% | [4] |
| Storage | Room temperature, sealed in a dry environment | [4][5] |
Synthesis and Manufacturing Insights
The primary and most direct route for the synthesis of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene is through the electrophilic aromatic substitution of its unbrominated precursor.[1]
Core Synthesis Protocol: Electrophilic Bromination
The synthesis involves the selective bromination of 3-(methylsulfonyl)-5-(trifluoromethyl)benzene.[1] The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and yield.
Experimental Protocol:
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Dissolution: Dissolve the starting material, 3-(methylsulfonyl)-5-(trifluoromethyl)benzene, in a suitable inert solvent such as dichloromethane (DCM).
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Cooling: Cool the reaction mixture to a low temperature (typically 0°C or below) to control the reaction rate and minimize the formation of side products.
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Reagent Addition: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), to the cooled solution.[1] The use of NBS is often preferred for its milder nature and easier handling.
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Reaction Monitoring: Allow the reaction to proceed at a low temperature, monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Quenching and Workup: Once the reaction is complete, quench any remaining brominating agent with a reducing agent (e.g., sodium thiosulfate solution). Perform an aqueous workup to remove impurities.
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Purification: Purify the crude product using column chromatography or recrystallization to obtain the final compound with high purity.
The strong deactivating and meta-directing effects of the methylsulfonyl and trifluoromethyl groups ensure that the incoming electrophile (Br+) is directed to the C1 position, the only available position that is meta to both existing substituents.
Caption: Synthesis via electrophilic bromination.
Chemical Reactivity and Mechanistic Insights
The compound's utility stems from its predictable and versatile reactivity, governed by its three key functional groups.
Key Reaction Classes
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Substitution Reactions: The bromine atom is an excellent leaving group, allowing for nucleophilic aromatic substitution with various nucleophiles like azides or cyanides to introduce new functional groups.[1]
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Coupling Reactions: It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with boronic acids, which is a fundamental method for constructing biaryl compounds prevalent in many pharmaceutical agents.[1]
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Oxidation and Reduction: The methylsulfonyl group can be further oxidized or, more commonly, the entire molecule can be subjected to conditions where other functionalities are altered while the robust sulfone and trifluoromethyl groups remain intact.[1]
Caption: Key reaction pathways for the title compound.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a high-value building block in several advanced applications.
Medicinal Chemistry and Drug Design
The trifluoromethyl group is a critical component in modern drug design.[3] It enhances lipophilicity, which can improve a molecule's ability to cross cell membranes and interact with hydrophobic pockets in biological targets like proteins and enzymes.[1] This often leads to improved pharmacokinetic profiles and binding selectivity.[2] The bromine atom not only serves as a synthetic handle but can also contribute to binding interactions through halogen bonding and, in some contexts, can be used to increase the effectiveness of photodynamic therapy through the "heavy atom effect".[6] The combination of these features makes this compound a frequent starting point in studies of enzyme inhibition and the development of new therapeutic agents.[1]
Advanced Organic Synthesis
This compound serves as a valuable building block in complex organic synthesis. It has been notably used in the catalytic protodeboronation of alkyl boronic esters, a process that proceeds through a radical mechanism.[1] When combined with a Matteson homologation, this protocol enables a formal anti-Markovnikov alkene hydromethylation, a powerful transformation for constructing complex carbon skeletons.[1] This sequence has been successfully applied in the formal total synthesis of natural products such as δ-(R)-coniceine and indolizidine 209B.[1]
Spectroscopic Characterization (Predicted)
While specific spectra require experimental acquisition, the structure of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene allows for a confident prediction of its key spectroscopic features. This is an essential step for in-process reaction monitoring and final product verification.
| Technique | Expected Features |
| ¹H NMR | - A singlet corresponding to the three protons of the methylsulfonyl (–SO₂CH₃) group. - Multiple signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the three distinct protons on the benzene ring, with splitting patterns determined by their coupling constants. |
| ¹³C NMR | - A signal for the methyl carbon of the sulfonyl group. - Multiple signals in the aromatic region for the six carbons of the benzene ring. Quaternary carbons (those bonded to Br, SO₂CH₃, and CF₃) will appear as singlets, while protonated carbons will show characteristic C-H coupling. - A quartet for the carbon of the trifluoromethyl group due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | - A sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This is a highly diagnostic signal for confirming the presence and integrity of this moiety. |
| Mass Spec (EI) | - A distinct molecular ion peak (M+). - A characteristic isotopic pattern for the M+ and M+2 peaks with approximately 1:1 intensity, which is the signature of a molecule containing one bromine atom. |
Safety and Handling
As with all laboratory chemicals, 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
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Storage: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture and air.[4][5]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical for complete and detailed safety information.
Conclusion
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene is more than just a chemical intermediate; it is a strategically designed building block that offers a confluence of reactivity and desirable physicochemical properties. Its trifunctional nature provides a robust platform for synthetic chemists to perform diverse and predictable chemical transformations. For medicinal chemists, it offers a scaffold endowed with features known to enhance drug-like properties. The continued application of this compound in both academic and industrial research underscores its importance and promises its involvement in the development of future innovations, from novel therapeutics to advanced materials.
References
Sources
- 1. Buy 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene | 1215205-96-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. calpaclab.com [calpaclab.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
